1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid
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Overview
Description
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid is a chemical compound with the molecular formula C9H10N4O4. It is known for its unique structure, which includes a purine ring system substituted with methyl groups and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and methylating agents.
Methylation: The purine ring is methylated at specific positions using methylating agents under controlled conditions.
Oxidation: The methylated purine derivative undergoes oxidation to introduce the dioxo functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the methyl groups or the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, structurally similar but lacks the carboxylic acid group.
Theobromine: 3,7-Dimethylxanthine, similar structure with different methylation pattern.
Theophylline: 1,3-Dimethylxanthine, another related compound with therapeutic uses.
Uniqueness
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N4O4 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1,3,7-trimethyl-2,6-dioxopurine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-5(10-6(11)8(15)16)12(2)9(17)13(3)7(4)14/h1-3H3,(H,15,16) |
InChI Key |
UTXISOBIQYPKSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1C(=O)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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